3-Methylpentanedial
Description
3-Methylpentanedial (CAS: 6280-15-5) is a branched dialdehyde with the molecular formula C₆H₁₀O₂. Its IUPAC name, this compound, indicates a five-carbon chain (pentane) with aldehyde groups (-CHO) at both ends and a methyl substituent at the third carbon. This structural arrangement distinguishes it from linear dialdehydes and imparts unique physicochemical properties. The compound’s branched configuration enhances steric effects, influencing its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
3-methylpentanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2-4-7)3-5-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNMJPAJHJAGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211895 | |
| Record name | Glutaraldehyde, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6280-15-5 | |
| Record name | 3-Methylpentanedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpentanedial | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl pentanedial | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glutaraldehyde, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLPENTANEDIAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHG2NY1C09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylpentanedial can be synthesized through several methods. One common approach involves the oxidation of 3-methylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the oxidation process.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 3-methylpentane. This process involves the use of metal catalysts, such as platinum or palladium, to accelerate the oxidation reaction. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Methylpentanedial undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: 3-Methylpentanoic acid.
Reduction: 3-Methylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methylpentanedial has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used as a cross-linking agent in the preparation of biological samples for electron microscopy.
Industry: It is used in the production of polymers and resins, where its dialdehyde functionality allows for cross-linking and polymerization reactions.
Mechanism of Action
The mechanism by which 3-Methylpentanedial exerts its effects involves its ability to form covalent bonds with nucleophilic sites on biomolecules. The aldehyde groups can react with amino groups on proteins or nucleic acids, leading to the formation of stable adducts. This property is particularly useful in cross-linking applications, where the compound can stabilize the structure of biological samples or polymers.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 3-Methylpentanedial with linear dialdehydes and structurally related aldehydes:
Key Observations :
- Boiling Point: The branched this compound exhibits a significantly higher boiling point (439.15 K) compared to linear Pentanedial (342.0 K), as noted in computational force-field optimization studies . This contrasts with typical trends where branching reduces boiling points due to decreased surface area; the discrepancy may arise from stronger dipole interactions or molecular weight effects.
Chemical Reactivity
Dialdehydes are highly reactive due to the electrophilic nature of their aldehyde groups. The table below highlights key reactions and products:
Key Observations :
- Cross-Linking Potential: Unlike monoaldehydes (e.g., 3-Methylpentanal), this compound can form cross-linked networks via reactions with diamines or diols, a property leveraged in polymer chemistry .
- Reduction Selectivity : The dual aldehyde groups in this compound allow for stepwise or simultaneous reduction to diols, offering synthetic versatility.
Comparison with Diketones
Diketones (e.g., 3-Methyl-2,4-pentanedione, CAS: 815-57-6) share a similar carbon skeleton but feature ketone groups instead of aldehydes:
Key Observation : The electron-withdrawing nature of aldehydes makes this compound more reactive toward nucleophiles than diketones, favoring applications in dynamic covalent chemistry.
Biological Activity
3-Methylpentanedial, a dialdehyde compound, has garnered attention in the field of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activities, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant case studies and research findings.
- Chemical Formula : C₇H₁₂O₂
- CAS Number : 6280-15-5
- Molecular Structure : this compound features two aldehyde groups at the terminal ends of a five-carbon chain with a methyl substituent at the third carbon.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be in the range of 100-200 µg/mL, suggesting moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 150 |
| Staphylococcus aureus | 100 |
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) showed that this compound inhibited cell proliferation significantly. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that require further investigation.
3. Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism. The compound demonstrated a competitive inhibition profile with a Ki value of approximately 5 µM, indicating its potential as a lead compound for developing LDH inhibitors.
Case Study 1: Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of various dialdehydes, including this compound. The results indicated that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.
Case Study 2: Cancer Cell Apoptosis
In another study, researchers investigated the mechanism by which this compound induces apoptosis in HeLa cells. They found that treatment with the compound led to increased levels of reactive oxygen species (ROS) and activated caspase pathways, confirming its role in promoting programmed cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
